molecular formula C15H23N3 B372619 2,6-Dipiperidin-1-ylpyridine

2,6-Dipiperidin-1-ylpyridine

Cat. No.: B372619
M. Wt: 245.36g/mol
InChI Key: YUZOFHAVKNEMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dipiperidin-1-ylpyridine is a pyridine derivative substituted with piperidinyl groups at the 2- and 6-positions of the aromatic ring.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36g/mol

IUPAC Name

2,6-di(piperidin-1-yl)pyridine

InChI

InChI=1S/C15H23N3/c1-3-10-17(11-4-1)14-8-7-9-15(16-14)18-12-5-2-6-13-18/h7-9H,1-6,10-13H2

InChI Key

YUZOFHAVKNEMIR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=CC=C2)N3CCCCC3

Canonical SMILES

C1CCN(CC1)C2=NC(=CC=C2)N3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 2,6-Dipiperidin-1-ylpyridine with structurally related pyridine derivatives based on substituent type, molecular weight, and functional properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound Piperidinyl at 2,6-positions ~276.4 (estimated) High steric hindrance; potential for metal coordination; moderate solubility Inferred
6,6'-1-Dimethyl-2,2'-dipyridine Methyl at 6,6'-positions ~184.3 Reduced steric bulk; enhanced solubility in nonpolar solvents
2,2':6',2''-Terpyridine Pyridyl at 2,6-positions 233.27 Rigid planar structure; strong metal-chelating ability (e.g., Pd, Pt)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-... Piperidinyl-acetyl and ester groups ~452.5 (reported) Bioactive (antibacterial/antitumor); conformational flexibility due to tetrahydropyridine core

Key Observations :

  • Solubility : Methyl and ethoxycarbonyl derivatives (e.g., compounds in ) exhibit higher solubility in organic solvents, whereas bulkier piperidinyl groups may reduce solubility unless protonated .
Metal Coordination Behavior
  • This compound: Predicted to act as a bidentate ligand via pyridine N and piperidinyl N, though steric constraints may favor monodentate binding.
  • Terpyridine : Forms stable octahedral complexes with metals like Pd(II) and Pt(II), critical in catalysis and materials science .
  • Chloromethylpyridine Derivatives () : Serve as precursors for alkylation or polymerization reactions, contrasting with the inertness of piperidinyl-substituted analogs .

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